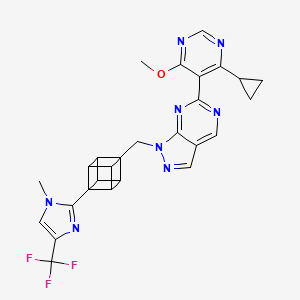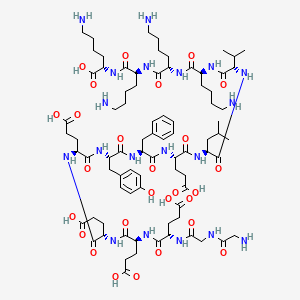
7'-O-DMT-morpholino uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7’-O-DMT-morpholino uracil is a uridine analog, which means it is a compound structurally similar to uridine. Uridine is a nucleoside that plays a crucial role in the synthesis of RNA. This analog has potential antiepileptic effects and can be used to study anticonvulsant and anxiolytic activities, as well as to develop new antihypertensive agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7’-O-DMT-morpholino uracil involves the modification of uridine. The process typically includes the protection of hydroxyl groups, followed by the introduction of the morpholino group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 7’-O-DMT-morpholino uracil would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7’-O-DMT-morpholino uracil can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives, while reduction may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
7’-O-DMT-morpholino uracil has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiepileptic and anxiolytic effects.
Medicine: Investigated for its potential use in developing new antihypertensive agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 7’-O-DMT-morpholino uracil involves its interaction with specific molecular targets and pathways. As a uridine analog, it can interfere with the synthesis of RNA, thereby affecting cellular processes. It may also interact with receptors in the brain, contributing to its potential antiepileptic and anxiolytic effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
5-Fluorouracil: Another uridine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Comparison: 7’-O-DMT-morpholino uracil is unique in its potential antiepileptic and anxiolytic effects, which are not commonly observed in other uridine analogs. Additionally, its potential use in developing new antihypertensive agents sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C30H31N3O6 |
|---|---|
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H31N3O6/c1-36-24-12-8-22(9-13-24)30(21-6-4-3-5-7-21,23-10-14-25(37-2)15-11-23)38-20-26-18-31-19-28(39-26)33-17-16-27(34)32-29(33)35/h3-17,26,28,31H,18-20H2,1-2H3,(H,32,34,35)/t26-,28+/m0/s1 |
Clave InChI |
UGPQKHVBFWRQNB-XTEPFMGCSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CNC[C@@H](O4)N5C=CC(=O)NC5=O |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CNCC(O4)N5C=CC(=O)NC5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


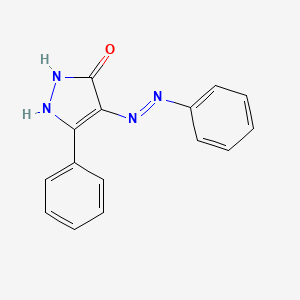

![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)
![6-methyl-~{N}-(4-methylsulfonylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12389163.png)
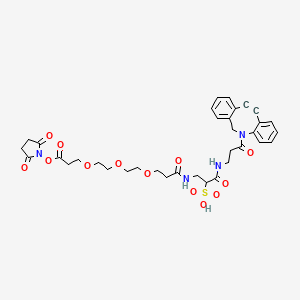
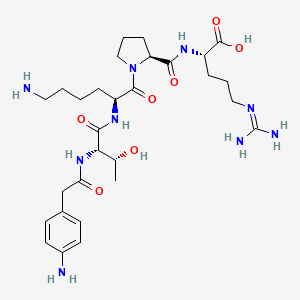
![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)
